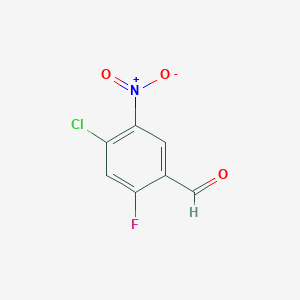
4-Chloro-2-fluoro-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 g/mol . It is a solid substance that appears as white or light yellow crystals . This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
作用机制
Target of Action
This compound is often used as a building block in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize .
Mode of Action
As a nitrobenzaldehyde derivative, it may undergo various chemical reactions, such as reduction, acylation, and nucleophilic aromatic substitution . The presence of the nitro group can make the compound a good electrophile, allowing it to participate in reactions with various nucleophiles .
Biochemical Pathways
Nitrobenzaldehydes can potentially interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1576±006 g/cm3 and boiling point of 3036±420 °C, may influence its pharmacokinetic behavior .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-nitrobenzaldehyde typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Introducing chlorine under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.
Hydrolysis: The chlorinated product is then hydrolyzed under the action of a catalyst.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4-Chloro-2-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products:
Oxidation: 4-Chloro-2-fluoro-5-nitrobenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-aminobenzaldehyde.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
4-Chloro-2-fluoro-5-nitrobenzaldehyde has diverse applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.
4-Chloro-3-nitrobenzaldehyde: Similar structure but the nitro group is in a different position.
4-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chloro-2-fluoro-5-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCVQHHADWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














